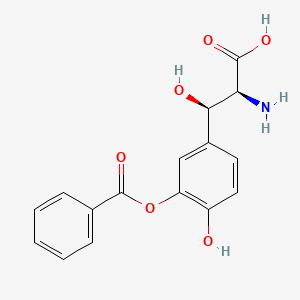
N-Nitroso rac Bendroflumethiazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-Nitroso rac Bendroflumethiazide involves the nitrosation of Bendroflumethiazide. This reaction typically requires the use of nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid, often hydrochloric acid (HCl), under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
N-Nitroso rac Bendroflumethiazide can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The compound can participate in substitution reactions, where the nitroso group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Nitroso rac Bendroflumethiazide has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.
Mechanism of Action
The mechanism of action of N-Nitroso rac Bendroflumethiazide is not fully understood, but it is believed to involve interactions with molecular targets similar to those of Bendroflumethiazide. Bendroflumethiazide inhibits active chloride reabsorption at the early distal tubule via the Na-Cl cotransporter, resulting in increased excretion of sodium, chloride, and water . The nitroso group may introduce additional interactions with cellular components, potentially enhancing or modifying its biological effects.
Comparison with Similar Compounds
N-Nitroso rac Bendroflumethiazide can be compared with other nitroso derivatives and thiazide diuretics:
Nitroso derivatives: Compounds like N-Nitroso-N-methylurea and N-Nitrosodimethylamine share the nitroso functional group and exhibit similar reactivity in chemical reactions.
This compound stands out due to its unique combination of a thiazide diuretic structure with a nitroso functional group, offering potential for novel applications and interactions in scientific research.
Properties
Molecular Formula |
C15H13F3N4O5S2 |
|---|---|
Molecular Weight |
450.4 g/mol |
IUPAC Name |
3-benzyl-4-nitroso-1,1-dioxo-6-(trifluoromethyl)-2,3-dihydro-1λ6,2,4-benzothiadiazine-7-sulfonamide |
InChI |
InChI=1S/C15H13F3N4O5S2/c16-15(17,18)10-7-11-13(8-12(10)28(19,24)25)29(26,27)20-14(22(11)21-23)6-9-4-2-1-3-5-9/h1-5,7-8,14,20H,6H2,(H2,19,24,25) |
InChI Key |
FLQRSTJMTUSYCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2NS(=O)(=O)C3=C(N2N=O)C=C(C(=C3)S(=O)(=O)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(4-methoxyphenyl)methyl]-6,7-dihydro-5H-indazol-4-one](/img/structure/B13842159.png)
![3-[(5-Quinolin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)amino]benzenesulfonamide](/img/structure/B13842164.png)
![disodium;(2S,3S,4S,5R,6S)-6-[4-[1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-5-[(2S,3R,4S,5S,6S)-6-carboxylato-3,4,5-trihydroxyoxan-2-yl]oxy-3-methylindol-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13842167.png)






![N-((3R,4R)-1-Benzyl-4-methylpiperidin-3-yl)-2-chloro-N-methyl-7-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13842209.png)
![[(1R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylacetate](/img/structure/B13842211.png)

